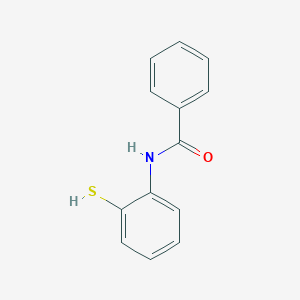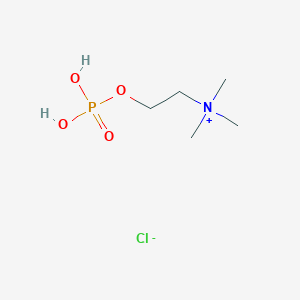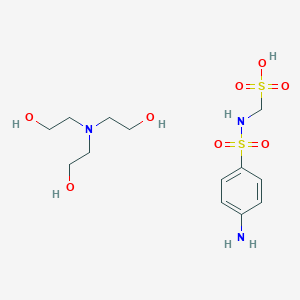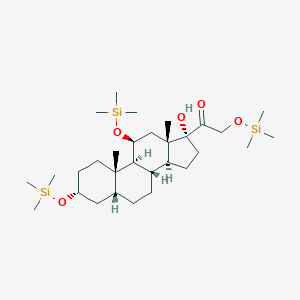
5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- is a steroid hormone that is structurally related to progesterone. This steroid hormone has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.
Wirkmechanismus
The mechanism of action of 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- involves its interaction with the GABA-A receptor. This steroid hormone binds to a specific site on the receptor, known as the neurosteroid site, and enhances the activity of the receptor. This enhancement of GABA-A receptor activity leads to an increase in the inhibitory neurotransmitter GABA, which results in anxiolytic and sedative effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- are primarily related to its interaction with the GABA-A receptor. This steroid hormone has been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and sleep disorders. Additionally, 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- in lab experiments is its ability to enhance the activity of the GABA-A receptor. This makes it a useful tool for studying the function of the GABA-A receptor and its role in various physiological processes. However, one of the limitations of using 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- in lab experiments is its potential toxicity. This steroid hormone can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)-. One potential direction is the development of new drugs that target the GABA-A receptor and enhance its activity. Another potential direction is the use of 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- in the treatment of anxiety and sleep disorders. Additionally, further research is needed to better understand the mechanism of action and physiological effects of this steroid hormone.
Synthesemethoden
The synthesis of 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- involves the reaction of pregnenolone with trimethylsilyl chloride, followed by the addition of triethylamine and 17-hydroxy-3alpha,11beta-dimethyl-21-trimethylsilyloxy-5beta-pregnan-20-one. This reaction produces 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)-, which can be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- has been used in various scientific research applications. One of the most significant applications is in the study of the GABA-A receptor. This steroid hormone has been shown to enhance the activity of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. This enhancement of GABA-A receptor activity can lead to anxiolytic and sedative effects, making 5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- a potential treatment for anxiety and sleep disorders.
Eigenschaften
CAS-Nummer |
17563-00-7 |
|---|---|
Produktname |
5beta-Pregnan-20-one, 17-hydroxy-3alpha,11beta,21-tris(trimethylsiloxy)- |
Molekularformel |
C30H58O5Si3 |
Molekulargewicht |
583 g/mol |
IUPAC-Name |
1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-trimethylsilyloxyethanone |
InChI |
InChI=1S/C30H58O5Si3/c1-28-16-14-22(34-37(6,7)8)18-21(28)12-13-23-24-15-17-30(32,26(31)20-33-36(3,4)5)29(24,2)19-25(27(23)28)35-38(9,10)11/h21-25,27,32H,12-20H2,1-11H3/t21-,22-,23+,24+,25+,27-,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
GDLXXKCOAVFNSJ-WALHWGODSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
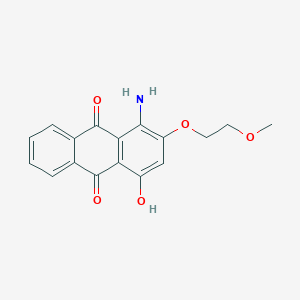

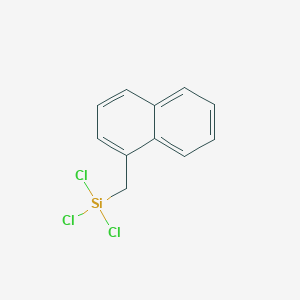
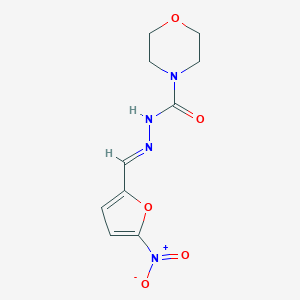
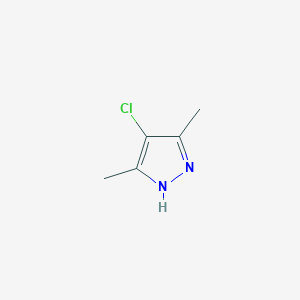
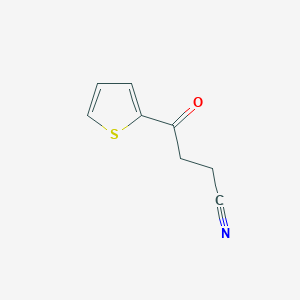
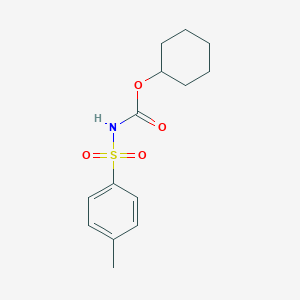
![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)


